molecular formula C13H13NO4 B3293569 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester CAS No. 885519-06-2

1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester

Cat. No.: B3293569
CAS No.: 885519-06-2
M. Wt: 247.25 g/mol
InChI Key: HFTKRVVJTGSFFZ-UHFFFAOYSA-N
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Description

1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester (CAS: 885519-06-2) is a substituted indole derivative with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol. Its structure features:

  • An acetyl group at the 1-position of the indole ring.
  • A hydroxyl group at the 4-position.
  • A carboxylic acid ethyl ester moiety at the 6-position.

Key physicochemical properties include:

  • XLogP3: 1.7 (indicating moderate lipophilicity).
  • Rotatable bonds: 3 (implying conformational flexibility).

Properties

IUPAC Name

ethyl 1-acetyl-4-hydroxyindole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(17)9-6-11-10(12(16)7-9)4-5-14(11)8(2)15/h4-7,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTKRVVJTGSFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN2C(=O)C)C(=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester typically involves the reaction of indole derivatives with appropriate reagents. One common method is the reaction of indole with acetic anhydride and ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like toluene or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 1-acetyl-4-keto-6-indole carboxylic acid ethyl ester.

    Reduction: Formation of 1-acetyl-4-hydroxy-6-indole carboxylic acid ethyl alcohol.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Key Differences:

Substituent Diversity: The target compound uniquely combines acetyl, hydroxyl, and ethyl ester groups, unlike simpler indole esters (e.g., indole-2- or 4-carboxylic acid ethyl esters).

Physicochemical Properties: The target compound’s higher molecular weight (247.25 vs. ~189 for simpler esters) and TPSA (68.5 vs. ~45 for non-hydroxylated esters) reflect its increased complexity and hydrogen-bonding capacity. XLogP3 (1.7) is lower than non-polar indole derivatives (e.g., ethyl stearate, XLogP3 ~8.9), aligning with its hydroxyl and ester functionalities.

Biological Relevance :

  • While indole-4-carboxylic acid ethyl ester is used to synthesize bioactive triazole-thiadiazines, the target compound’s role in biological systems is unspecified in the evidence.
  • Contrasts with 3,5-dioxo-4-butyryl-cyclohexane carboxylic acid ethyl ester (), an acylcyclohexanedione that modulates gibberellin levels in plants, highlighting core structural differences (indole vs. cyclohexane).

Ethyl Esters in Broader Context

  • Ethyl Acetate : A simple ester (CH₃COOC₂H₅) with widespread use as a solvent. Unlike the target compound, it lacks aromaticity and functional group complexity, resulting in lower boiling point (77°C) and higher volatility.
  • Ethyl Cyanoformate: A reactive intermediate in drug synthesis (e.g., cefazolin), emphasizing the versatility of ethyl esters in pharmaceutical chemistry.

Research Implications and Gaps

  • The target compound’s acetyl and hydroxyl groups may confer unique reactivity, such as susceptibility to hydrolysis or participation in hydrogen bonding, which could be explored in drug design or material science.
  • Limited data on its biological activity or synthetic applications suggest a need for further studies, contrasting with well-characterized analogues like indole-4-carboxylic acid ethyl ester.

Biological Activity

Overview

1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester is a synthetic compound belonging to the indole family, known for its significant biological activities, including antiviral , anticancer , and antimicrobial properties. The compound exhibits potential therapeutic effects and is being investigated for various applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{N}\text{O}_3

This compound features an indole ring system, which is integral to its biological activity. The presence of the acetyl and ethyl ester functional groups enhances its solubility and reactivity, making it a valuable candidate for further research.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may modulate enzyme activity or receptor signaling pathways, leading to various biological effects. For instance, it has been shown to inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses.

Antiviral Activity

Research indicates that this compound possesses antiviral properties against several viruses, including neurotropic alphaviruses. In studies, it was shown to inhibit viral replication effectively, suggesting its potential as a therapeutic agent against viral infections .

Anticancer Properties

The compound has demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. It has been evaluated for its efficacy against different types of cancers, revealing promising results in inhibiting tumor growth and proliferation .

Antimicrobial Effects

This compound exhibits antimicrobial properties against a range of bacterial strains. Its effectiveness in reducing bacterial load suggests potential applications in treating infections caused by resistant strains.

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Antiviral Efficacy : A study demonstrated that the compound significantly reduced viral loads in infected cell cultures, indicating its potential for treating viral infections .
  • Anticancer Research : In vitro studies showed that treatment with this compound led to a marked decrease in the viability of cancer cells, with IC50 values indicating potent activity against specific cancer types .
  • Antimicrobial Testing : The compound was tested against various bacteria, showing effective inhibition at low concentrations, highlighting its potential as an antibiotic agent.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntiviralNeurotropic alphavirusesInhibition of viral replication
AnticancerVarious cancer cell linesInduction of apoptosis
AntimicrobialBacterial strainsReduction in bacterial load

Q & A

Q. What are the established methods for synthesizing 1-acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester?

The compound can be synthesized via Fischer esterification, where the carboxylic acid group of 1-acetyl-4-hydroxy-6-indole carboxylic acid reacts with ethanol in the presence of an acid catalyst (e.g., concentrated H₂SO₄). Excess alcohol is typically used to shift equilibrium toward ester formation, and water removal (via distillation or molecular sieves) enhances yield . Alternative routes include reacting acid chlorides or anhydrides with alcohols under milder conditions, which avoids equilibrium limitations .

Q. How is this ester characterized to confirm its structural integrity?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify acetyl, hydroxy, and ethyl ester groups. For example, the ethyl ester’s characteristic triplet (δ ~1.2 ppm for CH₃) and quartet (δ ~4.1 ppm for CH₂) are critical .
  • IR spectroscopy : Stretching vibrations for ester carbonyl (~1740 cm⁻¹), acetyl C=O (~1680 cm⁻¹), and hydroxyl (broad ~3200 cm⁻¹) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula .

Q. What are the typical chemical reactions involving this ester?

The ester undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid and ethanol. Base hydrolysis (saponification) is irreversible, while acid hydrolysis reaches equilibrium . The acetyl group may participate in nucleophilic acyl substitution, and the indole ring’s hydroxy group could undergo alkylation or acylation .

Q. How is the compound purified post-synthesis?

Common methods include:

  • Recrystallization : Using solvents like ethanol/water mixtures to remove unreacted starting materials.
  • Distillation : For low-boiling-point impurities.
  • Chromatography : Column chromatography (silica gel) resolves polar byproducts .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

  • Catalyst screening : Replace H₂SO₄ with solid acids (e.g., Amberlyst-15) to reduce side reactions and simplify purification .
  • Microwave-assisted synthesis : Reduces reaction time and improves energy efficiency .
  • In situ water removal : Use Dean-Stark traps or molecular sieves to shift equilibrium .

Q. What experimental strategies can elucidate its bioactivity in plant or microbial systems?

  • Gibberellin modulation assays : Similar to LAB (), treat model organisms (e.g., Arabidopsis) and quantify hormone levels via LC-MS. Compare pollinated vs. unpollinated systems to assess parthenocarpic effects .
  • Enzyme inhibition studies : Test interactions with acetyltransferases or esterases using kinetic assays and molecular docking .

Q. How are spectroscopic challenges (e.g., signal overlap) addressed?

  • 2D NMR (COSY, HSQC) : Resolve overlapping ¹H signals in the indole and acetyl regions .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to simplify spectral interpretation .

Q. How should contradictory data in biological activity studies be analyzed?

  • Control experiments : Verify compound stability under assay conditions (pH, temperature) to rule out degradation artifacts .
  • Dose-response curves : Identify non-linear effects or threshold concentrations where activity inversions occur .

Q. What role does this ester play as a synthetic intermediate in heterocyclic chemistry?

  • Indole functionalization : The acetyl and ester groups serve as protecting groups or sites for cross-coupling reactions (e.g., Suzuki-Miyaura) to build complex indole derivatives .
  • Malonic ester analogs : Use its enolate in alkylation/acylation reactions to synthesize α-substituted indolecarboxylic acids .

Q. How is the compound’s stability evaluated under varying storage conditions?

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity, or UV light, and monitor decomposition via HPLC .
  • pH-dependent hydrolysis : Measure half-life in buffered solutions (pH 2–12) to identify optimal storage conditions .

Methodological Considerations

  • Contradictory bioactivity : If the compound shows opposing effects (e.g., growth inhibition vs. promotion), replicate experiments with stricter environmental controls (light, temperature) and use genetic mutants to isolate target pathways .
  • Synthetic byproducts : Characterize impurities via LC-MS and adjust reaction stoichiometry or catalyst loading to minimize side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester
Reactant of Route 2
1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester

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